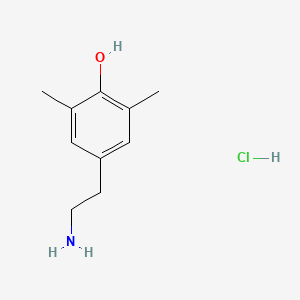

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride, also known as “4-AEDMPH”, is a synthetic compound that has been used for a variety of scientific applications. It is a white crystalline solid that is soluble in water and other polar solvents. It is most commonly used in the form of its hydrochloride salt, which is more stable and easier to store. 4-AEDMPH is a versatile compound that has been used for a variety of different purposes, including as a reagent, a catalyst, and a therapeutic agent.

Applications De Recherche Scientifique

1. Polymerization Catalyst

A study by Kim et al. (2018) explored the use of aromatic amine ligands, including 4-(2-Aminoethyl)-2,6-dimethylphenol, in catalyst systems for polymerizing 2,6-dimethylphenol. The research found that certain amine ligands, when paired with copper(I) chloride, are highly effective in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a valuable polymer.

2. Environmental Remediation

Goskonda et al. (2002) investigated the use of ultrasound in the mineralization of various organic pollutants, including derivatives of 2,6-dimethylphenol Goskonda et al., 2002. The study revealed that ultrasound could effectively degrade these compounds in dilute aqueous solutions, offering a potential method for environmental cleanup.

3. Biodegradation Studies

In 2019, Ji et al. researched the biodegradation of 2,6-dimethylphenol, a chemical related to 4-(2-Aminoethyl)-2,6-dimethylphenol, by a strain of Mycobacterium neoaurum Ji et al., 2019. This study contributes to understanding how certain bacteria can break down this compound, which is relevant for environmental remediation and pollution control.

4. Vibrational Analysis in Chemistry

Rao and Rao (2002) conducted a vibrational analysis of substituted phenols, including 2,6-dimethylphenol, to understand the transferability of valence force constants Rao and Rao, 2002. This research aids in the broader understanding of molecular vibrations and their effects in chemistry, particularly in the study of phenolic compounds.

5. Catalysis and Chemical Synthesis

A study by Guieu et al. (2004) focused on new N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol Guieu et al., 2004. This research is relevant for understanding the synthesis of polymers using derivatives of 2,6-dimethylphenol, potentially including 4-(2-Aminoethyl)-2,6-dimethylphenol.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-5-9(3-4-11)6-8(2)10(7)12;/h5-6,12H,3-4,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKSRDHXUKHZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-2,6-dimethylphenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol](/img/structure/B1375362.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)

![3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1375372.png)

![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)